
1,3-Diethylcyclopentane-1-carbaldehyde
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Overview
Description
1,3-Diethylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring two ethyl groups at the 1- and 3-positions and a carbaldehyde functional group at the 1-position. While specific data on this compound are absent in the provided evidence, its structure can be inferred as a bicyclic aldehyde with the molecular formula C${9}$H${16}$O and a molecular weight of 140.23 g/mol (based on analogous compounds in the evidence) . The compound’s reactivity and applications are likely influenced by the steric and electronic effects of its ethyl substituents and the aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by a formylation reaction. The general steps are as follows:
Alkylation of Cyclopentanone: Cyclopentanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride (NaH) to introduce the ethyl groups at the 1 and 3 positions of the cyclopentane ring.
Formylation: The resulting 1,3-diethylcyclopentane is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOCH3) and a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to introduce the aldehyde group at the 1 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl groups can undergo substitution reactions, such as halogenation, where a halogen atom replaces one of the hydrogen atoms on the ethyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a radical initiator.
Major Products
Oxidation: 1,3-Diethylcyclopentane-1-carboxylic acid.
Reduction: 1,3-Diethylcyclopentane-1-methanol.
Substitution: 1,3-Diethylcyclopentane-1-bromoethane or 1,3-Diethylcyclopentane-1-chloroethane.
Scientific Research Applications
1,3-Diethylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-diethylcyclopentane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Cyclopentane Carbaldehydes
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Molecular Weight
- Bulky substituents, such as the trimethylsilylmethyl group in , significantly increase molecular weight (198.38 g/mol) compared to simpler derivatives like the 3-methyl analog (112.17 g/mol) .
- The presence of dual ethyl groups in 1,3-Diethylcyclopentane-1-carbaldehyde (inferred formula: C$9$H${16}$O) positions it close in weight to the 2-ethyl-3-methyl derivative (140.23 g/mol) .
Functional Group Diversity Aldehyde vs. Fluorinated Derivatives: The fluorinated compound in introduces electronegative fluorine and a hydroxyl group, likely altering solubility and biochemical interactions .
Synthetic and Industrial Relevance
Biological Activity
1,3-Diethylcyclopentane-1-carbaldehyde (DECPC) is a cyclopentane derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structure, which influences its reactivity and interactions with biological systems. This article explores the biological activity of DECPC, summarizing key findings from diverse sources, including case studies and experimental data.
Chemical Structure and Properties
DECPC has the following molecular formula:
- Molecular Formula : C₉H₁₄O
- CAS Number : Not specifically listed but can be identified through chemical databases.
The compound's structure features a cyclopentane ring with two ethyl groups and an aldehyde functional group, which may contribute to its biological properties.
Biological Activity Overview
Research on DECPC indicates various biological activities, including antimicrobial, antifungal, and potential neuroprotective effects. The aldehyde group is particularly relevant as it can participate in nucleophilic addition reactions, potentially interacting with biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of DECPC. For instance, a study examining the volatile emissions from decomposing organic matter indicated that compounds like DECPC play a significant role in attracting specific insect species that aid in decomposition processes . This suggests a potential ecological role in microbial interactions.
Antifungal Activity
In laboratory settings, DECPC has demonstrated antifungal properties against various fungal strains. The mechanism is believed to involve the disruption of fungal cell membranes or interference with metabolic pathways. Such findings are critical for developing new antifungal agents.
1. Insect Attraction Studies
A notable case study involved the analysis of volatile compounds emitted from decomposing cadavers. DECPC was found to constitute approximately 50% of the total volatile emissions over a 36-day period . This high concentration indicates its significant role in chemical communication within ecosystems, particularly in attracting carrion beetles that contribute to decomposition.
Compound | Percentage of Total Volatiles |
---|---|
This compound | ~50% |
Other Compounds | Various (including carboxylic acids) |
2. Antifungal Efficacy
In a controlled laboratory experiment, DECPC was tested against common fungal pathogens. Results indicated that DECPC inhibited fungal growth at concentrations as low as 100 µg/mL. The study concluded that further exploration into its mechanism could lead to novel antifungal therapies.
The biological activity of DECPC may be attributed to its ability to form reactive intermediates upon interaction with biological nucleophiles. The aldehyde group can undergo reactions such as:
- Nucleophilic Addition : Reacting with amines or thiols to form stable adducts.
- Oxidation : Potentially transforming into carboxylic acids that may have different biological activities.
These mechanisms underscore the compound's versatility and potential applications in drug development and environmental science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-diethylcyclopentane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : Common approaches include (1) intramolecular cyclization of γ-substituted aldehydes under acidic or thermal conditions, and (2) oxidation of 1,3-diethylcyclopentanol derivatives using oxidizing agents like pyridinium chlorochromate (PCC). Reaction optimization (e.g., solvent polarity, temperature) is critical for minimizing side products like over-oxidized ketones or polymerization .
- Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Compare yields under varying conditions (e.g., 60°C vs. room temperature) to identify thermodynamic vs. kinetic control .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR resolve ethyl group conformers and aldehyde proton shifts.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly to confirm stereochemistry and hydrogen-bonding patterns in the crystal lattice .
Advanced Research Questions
Q. How do steric effects from the 1,3-diethyl groups influence reactivity in nucleophilic addition reactions?
- Experimental Design : Compare reaction kinetics of this compound with less-substituted analogs (e.g., cyclopentane-1-carbaldehyde) using Grignard or organozinc reagents.
- Contradiction Analysis : If conflicting reactivity trends arise (e.g., slower addition despite electronic activation), investigate steric hindrance via computational models (e.g., molecular docking or steric maps) .
Q. Can quantum mechanical continuum solvation models (e.g., PCM) predict solvent effects on aldehyde stability and tautomerization?
- Methodology : Perform DFT calculations with implicit solvent models (e.g., Polarizable Continuum Model) to simulate solvation free energies. Validate predictions experimentally via UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) .
- Data Challenges : Address discrepancies between predicted and observed tautomer ratios by incorporating explicit solvent molecules in simulations .
Q. What role do hydrogen-bonding networks play in the compound’s crystalline packing, and how can graph set analysis refine this understanding?
- Methodology : Apply Etter’s graph set analysis to categorize hydrogen-bonding motifs (e.g., R22(8)) in X-ray structures. Compare with related cyclopentane derivatives to identify conserved motifs .
- Advanced Insight : Use SHELXD to solve crystal structures from twinned or low-resolution data, noting how ethyl groups disrupt symmetry compared to methyl analogs .
Q. How can contradictions in reported biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?
- Methodology :
- Replicate assays under standardized conditions (pH, temperature).
- Perform molecular dynamics (MD) simulations to assess binding mode variability due to conformational flexibility of the ethyl groups .
- Validation : Cross-reference with PubChem bioactivity data, but exclude non-peer-reviewed sources like BenchChem .
Q. Methodological Best Practices
Q. What strategies mitigate side reactions during aldehyde functionalization (e.g., oxidation or aldol condensation)?
- Prevent Over-Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) and inert atmospheres to avoid carboxylic acid formation.
- Control Aldol Reactions : Employ bulky bases (e.g., LDA) to favor kinetic enolate formation over thermodynamic pathways .
Q. How do computational and experimental data synergize to resolve stereochemical uncertainties?
- Integrated Workflow :
Calculate 13C NMR chemical shifts for all possible diastereomers using Gaussian or ORCA.
Compare with experimental DEPT-135 spectra to assign configurations .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1,3-diethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-3-9-5-6-10(4-2,7-9)8-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
YDJXBEHBZKOHST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C1)(CC)C=O |
Origin of Product |
United States |
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